N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide
Description
N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of two furan rings, a cyano group, and a methoxyphenyl group
Properties
IUPAC Name |
N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-21-13-5-2-4-11(8-13)15-9-12(10-18)17(23-15)19-16(20)14-6-3-7-22-14/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMDPCHBGMFKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(O2)NC(=O)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved by using reagents such as furfural and an appropriate catalyst.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. This step often requires the use of cyanide salts and a suitable solvent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acids under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanide salts in polar solvents for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-cyano-5-(3-methoxyphenyl)furan-2-yl]furan-2-carboxamide: Unique due to the presence of two furan rings and a methoxyphenyl group.
N-[3-cyano-5-(3-hydroxyphenyl)furan-2-yl]furan-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-[3-cyano-5-(3-chlorophenyl)furan-2-yl]furan-2-carboxamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
